molecular formula C10H9Cl3 B12593035 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene CAS No. 648425-35-8

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene

Cat. No.: B12593035
CAS No.: 648425-35-8
M. Wt: 235.5 g/mol
InChI Key: NVETUQRDEAZBEV-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene is a chlorinated aromatic compound of significant interest in organic synthesis and materials science research. This compound features a benzene ring disubstituted with chlorine atoms at the 1 and 2 positions, and a reactive 4-chlorobut-2-en-2-yl side chain at the 4 position . This molecular architecture, combining an aromatic dichloro system with an alkenyl chloride side chain, makes it a versatile candidate for use as a key synthetic intermediate . Researchers can leverage this compound in the development of novel active ingredients, particularly in the fields of agrochemicals and pharmaceuticals, where its multiple reactive sites allow for sequential functionalization . The presence of the dichlorobenzene moiety is often associated with compounds used in the synthesis of complex target molecules . The alkenyl chloride side chain provides a handle for further cross-coupling reactions or cyclization processes, potentially useful in constructing heterocyclic systems or in polymer chemistry . This product is intended for research applications in a controlled laboratory setting and is strictly for in-vitro studies. It is not classified as a drug or medicine and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Introduction into humans or animals is strictly prohibited by law . Researchers should handle this material with appropriate personal protective equipment, considering the hazardous nature of similar chlorinated compounds which can cause skin, eye, and respiratory irritation .

Properties

CAS No.

648425-35-8

Molecular Formula

C10H9Cl3

Molecular Weight

235.5 g/mol

IUPAC Name

1,2-dichloro-4-(4-chlorobut-2-en-2-yl)benzene

InChI

InChI=1S/C10H9Cl3/c1-7(4-5-11)8-2-3-9(12)10(13)6-8/h2-4,6H,5H2,1H3

InChI Key

NVETUQRDEAZBEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Aromatic Compounds

Chlorination is a common method for synthesizing chlorinated aromatic compounds. The reaction typically involves the use of chlorine gas or chlorinating agents like phosphorus pentachloride in the presence of solvents.

Method Overview:

  • Reagents: Chlorine gas or phosphorus pentachloride
  • Solvents: Chloroform, carbon tetrachloride, or toluene
  • Temperature: Typically maintained between 20°C and 130°C, preferably around 70°C to 90°C for optimal yield.

Procedure:

  • Dissolve the aromatic compound in the chosen solvent.
  • Add phosphorus pentachloride gradually while maintaining the temperature.
  • Stir the mixture for a specified duration (often several hours).
  • After completion, quench the reaction with water and extract the organic phase.

Yield and Purity:
The method often yields a high purity product (>90%) as confirmed by HPLC analysis.

Synthesis via Alkylation and Subsequent Chlorination

This method involves first synthesizing an intermediate compound through alkylation followed by chlorination.

Method Overview:

  • Reagents: Alkyl halides (e.g., 4-chlorobut-2-en-2-yl bromide), chlorinating agents.
  • Solvents: Dichloromethane or ethylene dichloride.

Procedure:

  • React an alkyl halide with a suitable base to form the alkylated product.
  • Subject this product to chlorination using thionyl chloride or similar reagents.
  • Isolate the desired dichloro compound through extraction and purification steps.

Yield and Purity:
The overall yield can reach up to 85%, depending on reaction conditions.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene:

Method Reagents Solvent Temperature (°C) Yield (%) Purity (%)
Chlorination Chlorine gas or PCl₅ Chloroform 70 - 90 >90 >90
Alkylation + Chlorination Alkyl halides + Thionyl chloride Dichloromethane Room Temp - Reflux Up to 85 >85

Research Findings and Implications

Recent studies have shown that optimizing reaction conditions such as temperature, solvent choice, and reagent ratios can significantly enhance both yield and purity of the final product. For instance, using DMF as a co-catalyst has been noted to improve reaction kinetics and product selectivity.

Moreover, advancements in analytical techniques like HPLC-MS have allowed for more precise characterization of products, ensuring that impurities are minimized during synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and substituted benzene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Synthesis and Industrial Applications

1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it valuable in industrial processes.

Table 1: Synthesis Pathways

Reaction TypeDescription
Chlorination Used as a precursor for chlorinated derivatives in the synthesis of agrochemicals and pharmaceuticals.
Alkylation Participates in alkylation reactions to form larger organic molecules used in specialty chemicals.
Cyclization Can be cyclized to produce heterocyclic compounds with potential biological activity.

Recent studies have highlighted the biological significance of 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene derivatives. Research indicates that modifications to this compound can yield substances with notable pharmacological properties.

Case Study: Analgesic Activity

A study published in Bioorganic & Medicinal Chemistry evaluated derivatives of 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene for their μ-opioid receptor affinity. The findings revealed that certain modifications led to increased binding affinity and analgesic efficacy without significant side effects typically associated with opioid medications .

Environmental Impact and Safety

Chlorinated compounds often raise concerns regarding environmental toxicity and safety. The degradation pathways of 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene are crucial for assessing its environmental footprint.

Table 2: Environmental Considerations

FactorDescription
Persistence Chlorinated compounds tend to persist in the environment; thus, their breakdown products must be studied.
Toxicity Assessment of acute and chronic toxicity is necessary for safe handling and regulatory compliance.
Biodegradability Research into microbial degradation pathways can provide insights into remediation strategies.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound (9j) exhibits a lower synthetic yield (37%) compared to its mono-chloro analog (9i, 47%), suggesting that additional chlorination may reduce reaction efficiency due to steric or electronic hindrance .
  • CBT-series compounds (e.g., CBT 21, CBT 80) share a dichlorobenzene core but feature bulkier dichlorophenylmethyl groups, which may limit their utility in applications requiring small molecular footprints .

Electronic and Reactivity Profiles

Substituent Effects:

  • Chlorobutene Group : The 4-chlorobut-2-en-2-yl group in 9j introduces allylic chlorine and a double bond, enhancing electrophilic reactivity compared to simpler halogenated analogs like 4-bromo-1,2-dichlorobenzene .
  • Trichloromethyl Group : In 1,2-dichloro-4-(trichloromethyl)benzene, the electron-withdrawing CCl₃ group increases acidity at the benzene ring, favoring nucleophilic substitution reactions, unlike the chlorobutene group in 9j .
  • Bromine vs.

Physical Properties (Calculated/Estimated)

Property 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene 1,2-Dichloro-4-(trichloromethyl)benzene 4-Bromo-1,2-dichlorobenzene
Molecular Weight (g/mol) 247.53 282.36 236.35
Boiling Point (°C, estimated) ~300 (decomposes) ~320 ~250
Viscosity (Pa·s at 300 K) N/A 0.00072 (Joback method) N/A

Notes:

  • The chlorobutene group in 9j likely reduces thermal stability compared to fully saturated analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, Friedel-Crafts alkylation using AlCl₃ as a catalyst can introduce the chlorobutene substituent to the benzene ring. Optimization includes controlling stoichiometry (e.g., excess chlorinating agents) and temperature (60–80°C). Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane vs. toluene) can improve yield .

Q. How can researchers accurately determine the physical properties (e.g., melting point, solubility) of this compound, and what discrepancies exist between calculated vs. experimental values?

  • Methodological Answer : Experimental determination via differential scanning calorimetry (DSC) for melting point and shake-flask method for solubility in polar/nonpolar solvents. Computational tools like QSPR models (e.g., CC-DPS) predict properties using quantum chemistry and neural networks, but discrepancies arise due to approximations in van der Waals interactions. Cross-validate with CRC Handbook data for reliability .

Q. What spectroscopic techniques are most effective for structural confirmation, and how should data interpretation address potential ambiguities?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons and chlorine-substituted carbons. Mass spectrometry (EI-MS) confirms molecular weight (M⁺ at m/z 255). For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) resolves coupling patterns. IR spectroscopy verifies C-Cl stretches (550–650 cm⁻¹). Compare experimental data with PubChem-derived InChI .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for studying the electronic structure and reactivity of this compound, and how can DFT parameters be optimized?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set models electron distribution and frontier molecular orbitals (HOMO-LUMO). Optimize parameters by benchmarking against experimental UV-Vis spectra. Use Gaussian or ORCA software for electrostatic potential maps to predict electrophilic attack sites .

Q. How can researchers resolve contradictions in reported reaction pathways involving this compound, and what analytical strategies validate proposed mechanisms?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways. Use LC-MS/MS to track intermediates. For conflicting data, apply multivariate analysis (e.g., PCA) to identify outliers. Validate mechanisms via isotopic labeling (e.g., 13C^{13}\text{C}-tagged reactants) and in-situ FTIR monitoring .

Q. What are the challenges in predicting environmental fate and toxicity profiles of chlorinated aromatic compounds like this one, and how can QSAR models improve accuracy?

  • Methodological Answer : Challenges include variable bioaccumulation factors and unknown degradation byproducts. QSAR models incorporating Hammett constants (σ) and logP values improve toxicity predictions. Train models using EPA DSSTox datasets and validate with microtox assays on Vibrio fischeri. Include steric parameters (e.g., Taft’s Es) for chlorinated congeners .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing: expose the compound to buffers (pH 2–12) at 40–80°C for 14 days. Analyze degradation products via HPLC-UV/Vis. Apply Arrhenius equation to extrapolate shelf-life at 25°C. Include control groups with antioxidants (e.g., BHT) to isolate oxidation pathways .

Q. What strategies mitigate spectral interference when analyzing mixtures containing this compound and structurally similar byproducts?

  • Methodological Answer : Employ chromatographic separation (HPLC with C18 column) using gradient elution (acetonitrile/water). For overlapping UV signals, apply derivative spectroscopy or chemometric deconvolution (e.g., MCR-ALS). Cross-reference with GC-MS libraries for halogenated analogs .

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